2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an amino group and a chlorophenyl group attached to the isoquinoline core, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-chlorobenzaldehyde with an appropriate isoquinoline derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA), inhibiting its action and affecting neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Indole Derivatives: Indoles are structurally related and have significant biological importance.
Uniqueness
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorophenyl group attached to the isoquinoline core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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